![molecular formula C11H9ClF3NO4 B018188 Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate CAS No. 447438-06-4](/img/structure/B18188.png)
Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate
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Description
Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate is a compound that appears to be related to various synthesized chemicals studied for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Its structure suggests that it could have interesting chemical and physical properties, warranting a detailed analysis.
Synthesis Analysis
Synthetic routes for similar compounds typically involve multi-step processes starting from basic aromatic compounds. For example, Zhou Yu et al. (2002) describe the synthesis of a related compound through a series of reactions including treatment with dichloromethyl methyl ether, methyl Grignard reaction, and oxidation steps to finally yield a product with a total yield of 63.5% (Zhou Yu, 2002). These methods highlight the complexity and careful control required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate often involves complex arrangements of atoms, with the presence of functional groups that could impart significant chemical reactivity. Structural analyses, such as X-ray crystallography and molecular modeling, play a crucial role in understanding these molecules' configurations and potential intermolecular interactions (D. Yang et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various reagents and conditions. For instance, Zhou Yu et al. (2002) discuss the oxidation and hydrolysis steps critical in synthesizing a key intermediate of herbicides, indicating the compound's potential for further chemical transformations (Zhou Yu, 2002).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline structure are essential for understanding how a compound behaves under different conditions. While specific data for Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate was not found, related studies emphasize the importance of these properties in the compound's applications and handling (Heung-Jin Choi et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, oxidizing agents, and its behavior in various chemical reactions, define a compound's utility in synthesis and its potential as a precursor for more complex molecules. Investigations into related compounds provide insights into functional group behavior, stability under different conditions, and interaction with biological targets (P. E. Almeida da Silva et al., 2008).
Scientific Research Applications
Novel Synthesis Methods and Impurities in Pharmaceuticals
The synthesis and identification of pharmaceutical impurities, specifically in the context of proton pump inhibitors like omeprazole, are critical areas of research. Omeprazole's synthesis, for example, involves steps that may relate to the reactivity and utility of "Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate" in forming complex pharmaceuticals. The study of novel synthesis methods and pharmaceutical impurities provides insights into improving drug purity and efficacy, highlighting the importance of understanding and controlling chemical reactions at the molecular level (Saini et al., 2019).
Environmental and Toxicological Studies
Environmental and toxicological studies on related compounds, such as parabens and antimicrobial agents, underscore the importance of assessing the ecological and health impacts of chemical substances. For instance, the occurrence, fate, and behavior of parabens in aquatic environments have been extensively reviewed, indicating the persistence and ubiquity of these compounds due to their widespread use and continuous introduction into the environment (Haman et al., 2015). This research area may inform the environmental management and risk assessment of "Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate" and similar compounds.
Pharmacological Activities
The exploration of the pharmacological activities of various compounds, such as gallic acid, offers valuable insights into the potential therapeutic applications of chemical substances. Gallic acid, for example, has been identified for its potent anti-inflammatory properties, highlighting the importance of understanding the molecular mechanisms underlying the pharmacological activities of compounds. Such studies can guide the development of new therapeutic agents and inform the potential medical applications of "Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate" (Bai et al., 2020).
properties
IUPAC Name |
methyl 5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO4/c1-19-8-4-7(16-10(18)11(13,14)15)6(12)3-5(8)9(17)20-2/h3-4H,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXVTXQYKCOVAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598183 |
Source
|
Record name | Methyl 5-chloro-2-methoxy-4-(2,2,2-trifluoroacetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate | |
CAS RN |
447438-06-4 |
Source
|
Record name | Methyl 5-chloro-2-methoxy-4-(2,2,2-trifluoroacetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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